methanone CAS No. 7424-67-1](/img/structure/B14790017.png)
[2-(3-Methylbenzyl)phenyl](naphthalen-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Methylbenzyl)phenylmethanone: is an organic compound with the molecular formula C25H20O. It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to two aromatic rings. This compound is known for its unique structural features, which include a naphthalene ring and a substituted benzyl group. It has applications in various fields, including organic synthesis and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylbenzyl)phenylmethanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting naphthalene with [2-(3-Methylbenzyl)phenyl]acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods
In an industrial setting, the production of 2-(3-Methylbenzyl)phenylmethanone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product .
化学反应分析
Types of Reactions
Oxidation: 2-(3-Methylbenzyl)phenylmethanone can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学研究应用
2-(3-Methylbenzyl)phenylmethanone: has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 2-(3-Methylbenzyl)phenylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 2-(3-Methylbenzyl)phenylmethanone
- 2-(3-Methylbenzyl)phenylmethanone
- 2-(3-Methylbenzyl)phenylmethanone
Comparison
- Structural Differences : The position of the naphthalene ring or the presence of different aromatic rings can lead to variations in chemical properties and reactivity.
- Unique Features : 2-(3-Methylbenzyl)phenylmethanone is unique due to its specific substitution pattern and the presence of both naphthalene and benzyl groups, which confer distinct chemical and physical properties .
属性
CAS 编号 |
7424-67-1 |
|---|---|
分子式 |
C25H20O |
分子量 |
336.4 g/mol |
IUPAC 名称 |
[2-[(3-methylphenyl)methyl]phenyl]-naphthalen-2-ylmethanone |
InChI |
InChI=1S/C25H20O/c1-18-7-6-8-19(15-18)16-22-11-4-5-12-24(22)25(26)23-14-13-20-9-2-3-10-21(20)17-23/h2-15,17H,16H2,1H3 |
InChI 键 |
DDXXNXVHNWWOMM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)CC2=CC=CC=C2C(=O)C3=CC4=CC=CC=C4C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1S,3R,12S,16R)-7,7,12,16-tetramethyl-6-(methylamino)-15-[1-(methylamino)ethyl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-ol](/img/structure/B14789939.png)
![Urea, N-[4-[1-amino-2-(phenylmethoxy)ethyl]-2-thiazolyl]-N'-(3-chloro-4-fluorophenyl)-](/img/structure/B14789945.png)
![2-cyclopropyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]propanamide](/img/structure/B14789949.png)
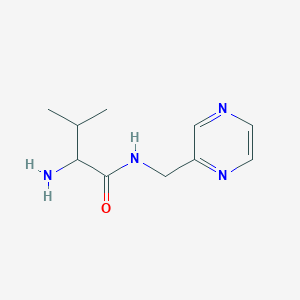
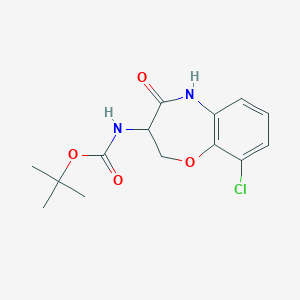
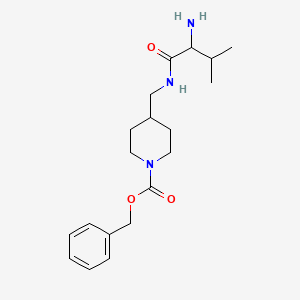
![(5S,10R,13R,14S)-17-[(2R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,5,11,14-pentahydroxy-10,13-dimethyl-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-6-one](/img/structure/B14789975.png)
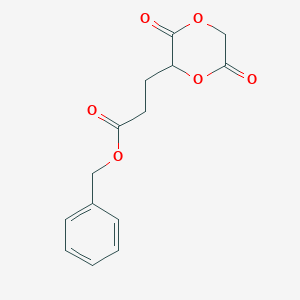
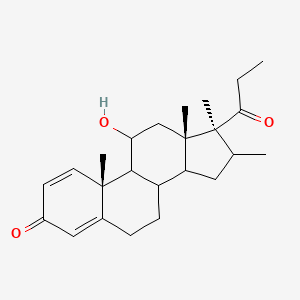
![1H-Isoindole-1,3(2H)-dione, 2-[2-hydroxy-3-[(2-hydroxyethyl)(phenylmethyl)amino]propyl]-](/img/structure/B14789992.png)
![6-(2,2,2-Trifluoro-acetyl)-5,6-dihydro-benzo[H][1,6]naphthyridine-4-carboxylic acid methyl ester](/img/structure/B14789994.png)
![methyl N-[1-[2-[(4-iodophenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B14789997.png)
![tert-Butyl N-{[cis-3-hydroxy-4-methylpiperidin-4-yl]methyl}carbamate](/img/structure/B14790031.png)
